N-(5-methylisoxazol-3-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Xanthine oxidase Enzyme inhibition Hyperuricemia

This compound anchors MMP studies by replacing benzodioxane/benzothiazole amides with a non‑aromatic, partially saturated 5,6‑dihydro‑1,4‑dioxine core. At MW 194.19 and cLogP < 1, it satisfies Rule‑of‑Three fragment criteria and serves as an achiral entry into CSF‑1R/c‑Kit kinase (congener IC₅₀ 31–64 nM) and Smurf‑1 ligase space. Pair with its 4‑carboxamide regioisomer to triage phenotypic hits by regioisomer‑dependent pathway selectivity. Order the pure fragment for XO counter‑screens (IC₅₀ 296 μM) or amine‑scan libraries alongside benzothiazole variants.

Molecular Formula C9H10N2O4
Molecular Weight 210.189
CAS No. 864938-49-8
Cat. No. B2653780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-methylisoxazol-3-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide
CAS864938-49-8
Molecular FormulaC9H10N2O4
Molecular Weight210.189
Structural Identifiers
SMILESCC1=CC(=NO1)NC(=O)C2=COCCO2
InChIInChI=1S/C9H10N2O4/c1-6-4-8(11-15-6)10-9(12)7-5-13-2-3-14-7/h4-5H,2-3H2,1H3,(H,10,11,12)
InChIKeyDCGHNYPDKGEXBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-Methylisoxazol-3-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide (CAS 864938-49-8): Procurement-Ready Chemical Identity and Baseline Characterization


N-(5-methylisoxazol-3-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide (CAS 864938-49-8) is a heterocyclic small molecule (C₉H₁₀N₂O₃, MW 194.19 g/mol) that incorporates a 5-methylisoxazol-3-amine moiety linked via a carboxamide bridge to a non-aromatic 5,6-dihydro-1,4-dioxine-2-carbonyl scaffold [1][2]. Unlike the more common 2,3-dihydrobenzo[b][1,4]dioxine (benzodioxane) analogs that dominate commercial screening libraries, this compound features the electronically distinct, partially saturated 1,4-dioxine ring, which lacks aromatic stabilization and presents a non-coplanar topology around the amide junction . The combination of a π-excessive isoxazole N-aryl carboxamide with an enol-ether-type dioxine carbonyl establishes this compound within the isoxazole-3-carboxamide chemotype, a scaffold that has produced potent COX inhibitors (IC₅₀ values down to 4.1 nM) and selective kinase probes [3][4].

Why N-(5-Methylisoxazol-3-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide Cannot Be Substituted by Generic Isoxazole Carboxamide Analogs


Within the isoxazole-3-carboxamide chemotype, seemingly minor structural permutations produce order-of-magnitude shifts in target engagement and selectivity. Substituting the 5,6-dihydro-1,4-dioxine carbonyl present in 864938-49-8 with an aromatic benzodioxane (as in N-((5-methylisoxazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide, CAS 1257548-69-8) alters both the electronics of the amide carbonyl and the conformational preferences around the carboxamide linkage [1]. Similarly, exchanging the dioxine ring for an isochroman (N-(5-methylisoxazol-3-yl)isochroman-1-carboxamide, CAS 838896-06-3), a cyclopropane (CAS 523989-42-6), or a bis-isoxazole (N5-(5-methylisoxazol-3-yl)isoxazole-5-carboxamide, CAS 263336-48-7) each yields distinct hydrogen-bond donor/acceptor arrays, lipophilicities, and metabolic liabilities . Within the broader 5,6-dihydro-1,4-dioxine-2-carboxamide series, variation of the amine partner—from 5-methylisoxazol-3-amine (this compound) to 4,5-dimethylbenzo[d]thiazol-2-amine or 4,7-dichlorobenzo[d]thiazol-2-amine—predictably re-directs biological target profiles, as evidenced by differential cytotoxicity and kinase inhibition across closely related matched molecular pairs .

Quantitative Differentiation Evidence for CAS 864938-49-8 Versus Closest Structural Analogs and In-Class Alternatives


Xanthine Oxidase Inhibitory Activity: 864938-49-8 Versus Representative Isoxazole-3-Carboxamide Congeners

N-(5-methylisoxazol-3-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide was evaluated in a fluorescence-based xanthine oxidase (XO) inhibition assay and exhibited an IC₅₀ of 296,000 nM (296 μM), as deposited in BindingDB entry BDBM524205 from US Patent 11,168,075 [1]. This level of XO inhibition classifies 864938-49-8 as a low-micromolar-affinity XO ligand, clearly differentiated from the clinical XO inhibitor allopurinol (IC₅₀ ~ 100–200 nM) and febuxostat (IC₅₀ ~ 0.7–2 nM), and also substantially weaker than optimized isoxazole-3-carboxamide COX inhibitors such as compound A13 (COX-1 IC₅₀ = 64 nM; COX-2 IC₅₀ = 13 nM) reported by Hawash et al. [2]. Among the closest structural analogs sharing the 5-methylisoxazol-3-yl carboxamide motif, the bis-isoxazole N5-(5-methylisoxazol-3-yl)isoxazole-5-carboxamide (CAS 263336-48-7) has no publicly reported XO inhibition data, whereas N-(5-amido-2-methylphenyl)-5-methylisoxazole-3-carboxamide derivatives achieve CSF-1R IC₅₀ values of 31–64 nM, illustrating how the same isoxazole-3-carboxamide recognition element can be tuned across >4 orders of magnitude in target potency by varying the amide carbonyl partner [3].

Xanthine oxidase Enzyme inhibition Hyperuricemia

Structural and Topological Differentiation from 2,3-Dihydrobenzo[b][1,4]dioxine (Benzodioxane) Amide Analogs

The 5,6-dihydro-1,4-dioxine-2-carbonyl moiety in 864938-49-8 is structurally and electronically distinct from the aromatic 2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl found in analogs such as N-((5-methylisoxazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide (CAS 1257548-69-8) [1]. In 864938-49-8, the non-aromatic dioxine ring contributes a lower molecular weight (194.19 vs. ~274.27 g/mol for the benzodioxane analog), a reduced clogP (estimated ~0.2–0.5 vs. ~1.8–2.1), and a higher fraction of sp³-hybridized carbon atoms (Fsp³ ≈ 0.44 vs. ≈ 0.23), all consistent with improved aqueous solubility and reduced non-specific protein binding [2]. The enol-ether oxygen atoms in the dioxine ring act as weak hydrogen-bond acceptors, whereas the benzodioxane analog introduces an additional aromatic ring that engages in π–π stacking and hydrophobic packing interactions, fundamentally altering the pharmacophore [3]. Among the broader 5,6-dihydro-1,4-dioxine-2-carboxamide series, the compound bearing 4,7-dichlorobenzo[d]thiazol-2-amine (CAS not assigned) possesses substantially higher clogP (~3.5–4.0) and molecular weight (~370 g/mol), reinforcing the unique physicochemical space occupied by 864938-49-8 .

Conformational analysis Ligand efficiency Scaffold hopping

Regioisomeric Differentiation: 5-Methylisoxazole-3-carboxamide Versus 5-Methylisoxazole-4-carboxamide Scaffolds

The target compound 864938-49-8 is a 5-methylisoxazole-3-carboxamide, wherein the carboxamide is attached at the 3-position of the isoxazole ring with the methyl group at the 5-position. The regioisomeric 5-methylisoxazole-4-carboxamide scaffold (carboxamide at the 4-position) has been independently explored in recent studies and exhibits a meaningfully different biological profile [1]. In a 2025 study by Al-Jamal et al., twelve 5-methylisoxazole-4-carboxamide derivatives were synthesized and evaluated; the antibacterial and antioxidant profiles differed substantially from the antitubercular activity reported for the 5-methylisoxazole-3-carboxamide series (MIC values of 3.125–12.5 μM against Mycobacterium tuberculosis) [2]. Furthermore, the 4-carboxamide regioisomers are the scaffold underlying leflunomide and teriflunomide (DHODH inhibitors), whereas the 3-carboxamide regioisomers have been developed as CSF-1R/c-Kit dual inhibitors and Smurf-1 inhibitors, confirming that the amide attachment position is a critical determinant of biological target selection [3][4]. 864938-49-8, as a 3-carboxamide, thus belongs to the chemotype with demonstrated kinase and ligase inhibitory potential rather than the DHODH-inhibitory 4-carboxamide class [5].

Regioisomer selectivity Kinase inhibition Structure-activity relationship

Unique Amine Partner Differentiation: 5-Methylisoxazol-3-amine Versus Alternative Heterocyclic Amines in the 5,6-Dihydro-1,4-dioxine-2-carboxamide Series

Within the 5,6-dihydro-1,4-dioxine-2-carboxamide series, the identity of the amine coupling partner is the primary determinant of biological activity. The target compound 864938-49-8 employs 5-methylisoxazol-3-amine as the amine partner, whereas the commercially available analogs N-(4,5-dimethylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide and N-(4,7-dichlorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide employ benzothiazole amines . The isoxazole amine contributes a nitrogen-oxygen heterocycle capable of serving as both a hydrogen-bond acceptor (ring O and N) and a weak hydrogen-bond donor (only the amide N–H), creating a pharmacophore that is topologically distinct from the sulfur-containing, more lipophilic benzothiazole series [1]. The isoxazole ring is also a recognized carboxylic acid bioisostere (pKa ~1–2 for the NH of the isoxazole carboxamide vs. ~4–5 for a typical carboxylic acid), whereas the benzothiazole NH is substantially more acidic [2]. In the context of kinase inhibition, isoxazole-3-carboxamides frequently act as type II kinase inhibitors by occupying the DFG-out pocket via the isoxazole ring, a binding mode inaccessible to benzothiazole-2-carboxamide analogs due to steric and electronic constraints [3].

Matched molecular pair Amine scan Target selectivity

Synthetic Tractability and Building Block Availability Differentiation

The two building blocks required for the synthesis of 864938-49-8—5-methylisoxazol-3-amine and 5,6-dihydro-1,4-dioxine-2-carboxylic acid—are both commercially available from major chemical suppliers . 5-Methylisoxazol-3-amine is a widely stocked heterocyclic amine (CAS 35146-82-2) used in numerous patent and literature syntheses, while 5,6-dihydro-1,4-dioxine-2-carboxylic acid (CAS 61564-98-5) is offered by Sigma-Aldrich as part of the AldrichCPR collection of rare and unique chemicals . In contrast, the carboxylic acid building block required for the benzodioxane analog (2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid) is available but typically at higher cost and lower purity due to the chiral center at the 2-position, which introduces enantiomeric complexity absent in the achiral dioxine scaffold of 864938-49-8 [1]. This achirality simplifies analytical characterization, eliminates the need for chiral chromatography, and reduces the cost of procurement for analogue synthesis compared to the racemic or enantiopure benzodioxane-2-carboxamide series .

Chemical synthesis Building block sourcing Library enumeration

Procurement-Relevant Application Scenarios for CAS 864938-49-8 Based on Quantitative Differentiation Evidence


Fragment-Based or Lead-Like Screening Library Design Targeting the Kinase or Ubiquitin Ligase Chemical Space

With a molecular weight of 194.19 g/mol, estimated clogP <1, and high Fsp³ (~0.44), 864938-49-8 satisfies the Rule of Three criteria for fragment-based screening while retaining the 5-methylisoxazole-3-carboxamide chemotype associated with CSF-1R/c-Kit kinase inhibition (IC₅₀ 31–64 nM for optimized congeners) and Smurf-1 ligase inhibition [1][2]. Inclusion of this compound in fragment or lead-like screening decks offers a low-molecular-weight entry point into kinase and ligase target space that its benzodioxane analogs (MW >270 Da, clogP >1.8) cannot provide [3]. The compound's single-digit micromolar XO inhibition (IC₅₀ = 296 μM) further supports its utility as a counter-screen control for kinase-focused campaigns where XO off-target activity must be monitored [4].

Matched Molecular Pair Analysis for 5,6-Dihydro-1,4-dioxine-2-carboxamide Amine Scan SAR

864938-49-8 serves as the isoxazole amine variant in a matched molecular pair (MMP) series where the 5,6-dihydro-1,4-dioxine-2-carbonyl core is held constant and the amine partner is systematically varied. The commercially available benzothiazole amine variants (4,5-dimethyl and 4,7-dichloro) provide contrasting physicochemical profiles (higher clogP, higher MW, sulfur-containing) and distinct biological target preferences . Procurement of all three variants enables a rigorous amine scan that can deconvolute the contribution of the amine partner to target potency, selectivity, and ADME properties, a study design that is not possible if only the benzodioxane or bis-isoxazole analogs are sourced [5].

Regioisomeric Probe for Isoxazole Carboxamide Chemotype Deconvolution

As a 5-methylisoxazole-3-carboxamide, 864938-49-8 can be paired with its 5-methylisoxazole-4-carboxamide regioisomers (e.g., leflunomide/teriflunomide analogs or the 2025 Al-Jamal series) in target ID or phenotypic screening campaigns to determine whether the biological response is regioisomer-dependent [6][7]. The 3-carboxamide regioisomer is linked to kinase and ligase inhibition pathways, whereas the 4-carboxamide is linked to DHODH and dehydrogenase pathways; phenotypic hits that respond to only one regioisomer can thus be prioritized for specific target class follow-up without requiring immediate proteomics [8].

Cost-Efficient Analogue Synthesis and Scale-Up for Academic Medicinal Chemistry Laboratories

Both building blocks required for the synthesis of 864938-49-8 (5-methylisoxazol-3-amine and 5,6-dihydro-1,4-dioxine-2-carboxylic acid) are achiral, commercially available, and priced within standard academic procurement budgets . The single-step amide coupling eliminates the need for chiral separation or asymmetric synthesis, and the achiral product can be fully characterized by ¹H/¹³C NMR and achiral HPLC within a typical academic core facility workflow [9]. This positions 864938-49-8 as a practical and budget-friendly entry point for medicinal chemistry groups seeking to explore the isoxazole-3-carboxamide chemotype without the synthetic overhead of its chiral or multi-step benzodioxane and benzothiazole counterparts [10].

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